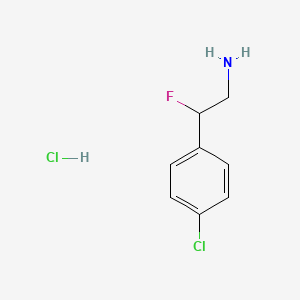

2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 4-chlorophenyl group attached to a 2-fluoroethanamine moiety, with the hydrochloride salt form enhancing its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with a fluorinated amine under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction is usually carried out in an organic solvent like methanol or ethanol at a temperature range of 20-25°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Formation of 2-(4-chlorophenyl)-2-fluoroethanamine.

Substitution: Formation of 2-(4-chlorophenyl)-2-hydroxyethanamine.

Aplicaciones Científicas De Investigación

Treatment of Autoimmune Diseases

Recent studies have highlighted the potential of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride as a treatment for various autoimmune diseases. The compound acts as an inhibitor of the MTH1 enzyme, which is implicated in the pathogenesis of autoimmune conditions such as rheumatoid arthritis and multiple sclerosis. By modulating immune responses, this compound may offer new therapeutic avenues for patients suffering from these disorders .

Antitumor Activity

The compound has shown promise in preclinical studies for its antitumor properties. Research indicates that it can inhibit tumor growth by affecting key signaling pathways involved in cancer cell proliferation and survival. For instance, studies involving xenograft models have demonstrated that treatment with similar compounds leads to a reduction in tumor size and modulation of gene expression related to tumorigenesis .

Enzyme Inhibition

The primary mechanism through which this compound exerts its effects is through the inhibition of MTH1, an enzyme that plays a critical role in DNA repair processes. By inhibiting this enzyme, the compound can induce cellular stress and apoptosis in rapidly dividing cells, such as those found in tumors .

Modulation of Neurotransmitter Systems

Additionally, this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders or neurodegenerative conditions where neurotransmitter dysregulation is a factor .

Case Study: Autoimmune Disease Treatment

In a study investigating the effects of MTH1 inhibitors on autoimmune diseases, researchers found that treatment with this compound led to significant improvements in disease markers among animal models of rheumatoid arthritis. The results indicated reduced inflammation and joint damage, suggesting a potential for clinical application in human patients suffering from similar conditions .

Case Study: Anticancer Properties

Another study focused on the antitumor effects of halogenated compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting the compound's potential as an anticancer agent .

Summary of Findings

The applications of this compound span several therapeutic areas, including autoimmune diseases and cancer treatment. Its ability to inhibit specific enzymes and modulate neurotransmitter systems positions it as a valuable candidate for further research.

Future Research Directions

Future investigations should focus on:

- Comprehensive pharmacokinetic and pharmacodynamic profiling.

- Detailed toxicological assessments to establish safety profiles.

- In vivo studies to evaluate therapeutic efficacy across different disease models.

The unique properties of this compound warrant further exploration to fully elucidate its potential applications in modern medicine.

| Application Area | Description |

|---|---|

| Autoimmune Diseases | Inhibition of MTH1 enzyme; potential treatment for rheumatoid arthritis and MS |

| Antitumor Activity | Induction of apoptosis; reduction in tumor size in xenograft models |

| Neurotransmitter Modulation | Possible implications for mood disorders through serotonin/dopamine receptor effects |

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and potentially affecting mood and behavior .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenyl)-2-fluoroethanol

- 2-(4-Chlorophenyl)-2-fluoropropanamine

- 2-(4-Chlorophenyl)-2-fluorobutanamine

Uniqueness

2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a fluorine atom and a 4-chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Actividad Biológica

2-(4-Chlorophenyl)-2-fluoroethan-1-amine hydrochloride, also known as a fluorinated amine derivative, has garnered attention for its potential biological activities. This compound's structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClF with a molecular weight of approximately 175.62 g/mol. The presence of a chlorophenyl group and a fluorine atom contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses.

- Cell Proliferation : Studies suggest that the compound may affect pathways involved in cell proliferation and apoptosis, potentially offering anti-cancer properties.

Biological Activity Overview

Case Studies and Research Findings

-

Antitumor Efficacy :

- In a study involving renal cell carcinoma (786-O xenograft model), treatment with this compound resulted in significant tumor regression and reduced expression of hypoxia-inducible factor (HIF) regulated genes (PAI-1, CCND1) . The compound was administered at varying doses (10 mg/kg to 100 mg/kg), showing a dose-dependent response in tumor size reduction.

-

Neuroprotective Potential :

- Research has indicated that this compound may interact with neurotransmitter receptors, providing neuroprotective effects in models of neurodegeneration. Specifically, it has been shown to modulate dopamine levels in rodent models, which could have implications for treating conditions like Parkinson's disease .

- Antimicrobial Activity :

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-fluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8H,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDNDLGRVQWKLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.